

3-Bromo-N-methoxy-N-methylbenzamide

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-N-methoxy-N-methylbenzamide

Cat. No.: B1280849

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-Bromo-N-methoxy-N-methylbenzamide**

For research, discovery, and development professionals, a comprehensive understanding of a compound's physical properties is foundational to its application. This guide provides a detailed examination of **3-Bromo-N-methoxy-N-methylbenzamide**, a valuable intermediate in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and agrochemicals. The presence of the Weinreb amide functional group makes it a versatile precursor for the synthesis of ketones, offering a controlled and high-yield alternative to reactions involving more reactive organometallic reagents.

Core Physicochemical Characteristics

3-Bromo-N-methoxy-N-methylbenzamide is a white crystalline solid at standard conditions^[1]. Its core physical and chemical identifiers are essential for accurate sourcing, handling, and regulatory compliance. The stability and reactivity of the molecule are significantly influenced by the interplay between the brominated aromatic ring and the N-methoxy-N-methylamide (Weinreb amide) group.

Data Summary

A consolidation of the key physicochemical properties is presented below for rapid reference and comparison.

Property	Value	Source(s)
CAS Number	207681-67-2	[2] [3]
Molecular Formula	C ₉ H ₁₀ BrNO ₂	[1] [2] [3]
Molecular Weight	244.08 g/mol	[2]
Appearance	White Crystalline Solid	[1]
Melting Point	55-57 °C	[1]
Boiling Point	330 °C (Predicted)	[1]
SMILES	CN(C(=O)C1=CC(=CC=C1)Br) OC	[2] [3]
InChIKey	VPWARUVASBJSPY- UHFFFAOYSA-N	[3] [4]

Molecular Structure and Properties Visualization

The arrangement of atoms and functional groups dictates the compound's behavior in chemical reactions and its physical state. The diagram below illustrates the 2D structure of **3-Bromo-N-methoxy-N-methylbenzamide**, annotated with its fundamental properties.

Caption: 2D structure and key physical properties of the compound.

Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation in drug development. **3-Bromo-N-methoxy-N-methylbenzamide** is reported to be soluble in common organic solvents, including alcohols, ethers, and ketones[\[1\]](#). This solubility profile is consistent with its moderately polar structure, containing both a polar amide group and a nonpolar bromophenyl ring. Its insolubility in water is expected, which is a key consideration for reaction work-up procedures, typically involving extraction from an aqueous phase into an immiscible organic solvent.

Experimental Protocol: Melting Point Determination

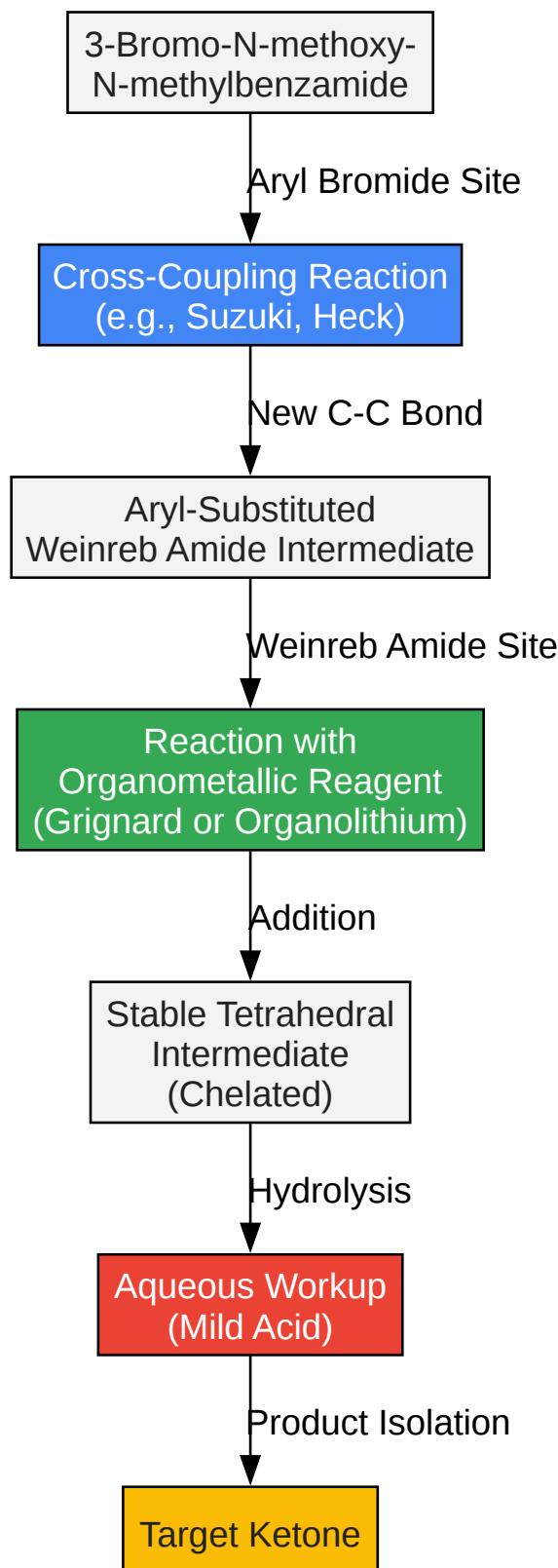
The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range, as seen with **3-Bromo-N-methoxy-N-methylbenzamide** (55-57 °C), typically signifies high purity[1]. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Step-by-Step Methodology

This protocol describes a standard method for verifying the melting point using a digital melting point apparatus.

- **Sample Preparation:** A small amount of the crystalline **3-Bromo-N-methoxy-N-methylbenzamide** is finely crushed into a powder on a watch glass using a spatula. This ensures uniform heat transfer.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal for accurate measurement.
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of the melting point apparatus.
- **Rapid Heating (Scouting):** The temperature is increased rapidly to a point approximately 15-20 °C below the expected melting point (i.e., to around 35-40 °C). This step quickly identifies the approximate range.
- **Slow Heating (Measurement):** The heating rate is then reduced to 1-2 °C per minute. This slow rate is crucial to allow the system to reach thermal equilibrium, ensuring the temperature reading of the apparatus accurately reflects the temperature of the sample.
- **Observation and Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. For a pure sample, this range should be narrow and fall within the expected 55-57 °C.

This self-validating protocol ensures that the measurement is both accurate and reproducible. A broad or depressed melting range would immediately indicate the presence of impurities, prompting further purification steps like recrystallization.


Safety and Handling

From a safety perspective, **3-Bromo-N-methoxy-N-methylbenzamide** is classified as an irritant. It may cause harm to the eyes, skin, and respiratory system[1]. Therefore, proper personal protective equipment (PPE) is mandatory during handling.

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].
- Personal Protective Equipment: Wear safety gloves, goggles, and a lab coat to prevent skin and eye contact[1].
- Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids to prevent dangerous reactions[1].
- Disposal: Waste should be disposed of in accordance with local and national regulations for chemical waste[1].

Logical Workflow for Synthetic Application

The primary utility of **3-Bromo-N-methoxy-N-methylbenzamide** in research is as a synthetic intermediate. The workflow below illustrates its logical application in a typical cross-coupling and subsequent ketone synthesis, highlighting the strategic value of its functional groups.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow utilizing the compound's dual functionality.

This workflow demonstrates the compound's value. The aryl bromide is a handle for introducing complexity via cross-coupling, while the Weinreb amide provides a robust method for conversion to a ketone without the common side-reaction of over-addition, which plagues reactions with esters or acid chlorides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 3-Bromo-N-methoxy-N-methylbenzamide | 207681-67-2 | HIA68167 [biosynth.com]
- 3. 3-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 12162875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-bromo-n-methoxy-n-methylbenzamide (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [3-Bromo-N-methoxy-N-methylbenzamide physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280849#3-bromo-n-methoxy-n-methylbenzamide-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com